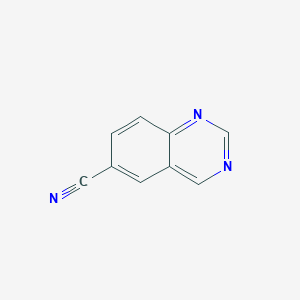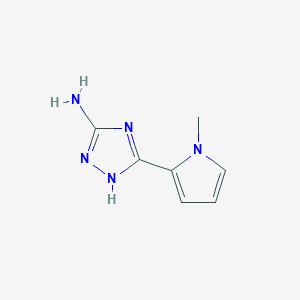
tert-butyl N-(4-bromo-3-cyano-benzothiophen-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-(4-bromo-3-cyano-benzothiophen-2-yl)carbamate is a chemical compound with the molecular formula C14H12BrFN2O2S and a molecular weight of 371.22 g/mol . This compound is known for its unique structure, which includes a benzothiophene ring substituted with bromine, cyano, and tert-butyl carbamate groups.
Méthodes De Préparation
The synthesis of tert-butyl N-(4-bromo-3-cyano-benzothiophen-2-yl)carbamate typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the benzothiophene core.
Bromination: The benzothiophene core is brominated at the 4-position using bromine or a brominating agent.
Cyano Group Introduction: The cyano group is introduced at the 3-position through a nucleophilic substitution reaction.
Carbamate Formation:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Tert-butyl N-(4-bromo-3-cyano-benzothiophen-2-yl)carbamate undergoes various chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The benzothiophene ring can undergo oxidation to form sulfoxides or sulfones.
Common reagents and conditions used in these reactions include:
Nucleophiles: For substitution reactions.
Reducing Agents: For reduction reactions.
Oxidizing Agents: For oxidation reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Tert-butyl N-(4-bromo-3-cyano-benzothiophen-2-yl)carbamate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of tert-butyl N-(4-bromo-3-cyano-benzothiophen-2-yl)carbamate involves its interaction with specific molecular targets. The cyano and carbamate groups play crucial roles in its binding affinity and reactivity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Tert-butyl N-(4-bromo-3-cyano-benzothiophen-2-yl)carbamate can be compared with similar compounds such as:
Tert-butyl N-(4-bromo-3-cyano-7-fluoro-benzothiophen-2-yl)carbamate: Similar structure but with a fluorine substitution.
4-Bromo-2-(Boc-amino)-7-fluorobenzo[b]thiophene-3-carbonitrile: Another benzothiophene derivative with different substituents.
Propriétés
Formule moléculaire |
C14H13BrN2O2S |
|---|---|
Poids moléculaire |
353.24 g/mol |
Nom IUPAC |
tert-butyl N-(4-bromo-3-cyano-1-benzothiophen-2-yl)carbamate |
InChI |
InChI=1S/C14H13BrN2O2S/c1-14(2,3)19-13(18)17-12-8(7-16)11-9(15)5-4-6-10(11)20-12/h4-6H,1-3H3,(H,17,18) |
Clé InChI |
NUKJBVCAKRBXQA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C(C2=C(S1)C=CC=C2Br)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Fluorobenzo[c]isoxazol-3(1H)-one](/img/structure/B13663822.png)


![2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13663861.png)





![5-Bromo-4-fluoropyrazolo[1,5-a]pyridine](/img/structure/B13663891.png)
![8-Bromo-3,4-dihydrobenzo[C]oxepin-5(1H)-one](/img/structure/B13663895.png)

![3-Chloro-7-fluoroimidazo[1,2-a]pyridine](/img/structure/B13663918.png)
![5-Bromobenzo[d]oxazole-7-carboxylic acid](/img/structure/B13663935.png)
